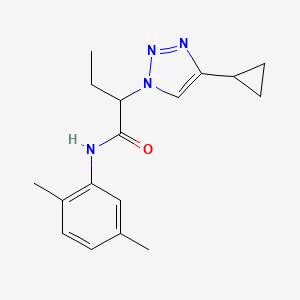
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a triazole-containing compound that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is not fully understood, but it is believed to be due to its ability to selectively bind to specific targets. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to bind to various proteins, including voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In neurons, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to be transported along axons, allowing for the tracing of neural circuits. In cancer cells, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit cell growth and induce apoptosis. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide. One area of interest is the development of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide-based diagnostic tools for various diseases. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, the development of new synthesis methods for 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may lead to the discovery of new compounds with similar properties.
合成法
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. Another method involves the reaction of an amine and an acid chloride to form an amide bond. The most commonly used method for the synthesis of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide involves the reaction of 2,5-dimethylphenylacetic acid with 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid chloride in the presence of triethylamine.
科学的研究の応用
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been used as a tool to trace neural circuits due to its ability to selectively bind to and be transported by neurons. In cancer research, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins, making it a potential candidate for cancer therapy. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNEPNEJUGWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)
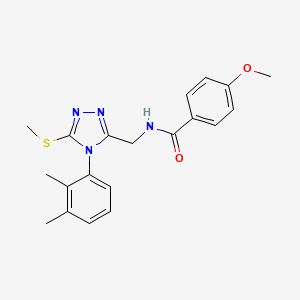
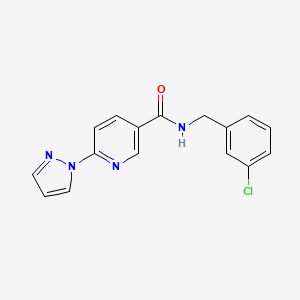
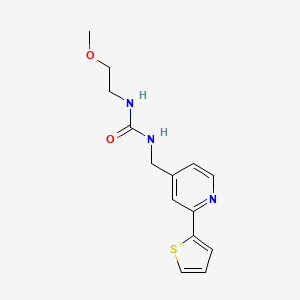
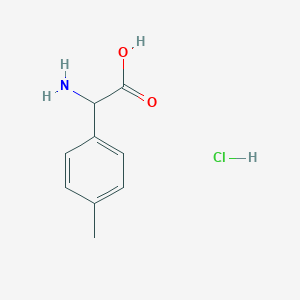
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
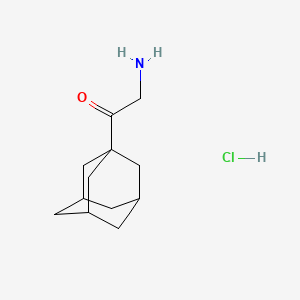
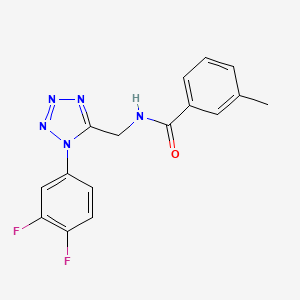
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)
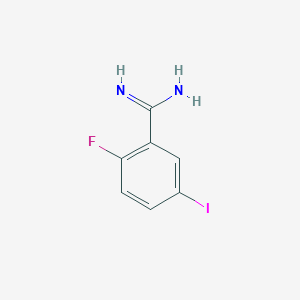

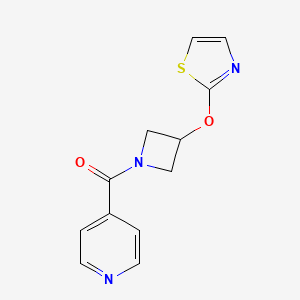
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)